2,4-Dichloro-3,5-difluoronitrobenzene

Nucleophilic Aromatic Substitution Leaving Group Mobility Sequential Functionalization

2,4-Dichloro-3,5-difluoronitrobenzene (CAS 774-19-6; DCDFNB) is a tetra-substituted nitrobenzene derivative bearing two chlorine and two fluorine atoms in a 2,4-dichloro-3,5-difluoro arrangement around the aromatic ring. With a molecular formula of C₆HCl₂F₂NO₂ and a molecular weight of 227.98 g/mol, this compound belongs to the class of halogenated nitroaromatics that serve as versatile intermediates for the synthesis of pharmaceuticals and crop protection agents.

Molecular Formula C6HCl2F2NO2
Molecular Weight 227.98 g/mol
CAS No. 774-19-6
Cat. No. B1422712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3,5-difluoronitrobenzene
CAS774-19-6
Molecular FormulaC6HCl2F2NO2
Molecular Weight227.98 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H
InChIKeyJMGWWGJSSUQAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3,5-difluoronitrobenzene: A Strategic Dihalogenated Nitrobenzene Building Block for Pharmaceutical and Agrochemical R&D


2,4-Dichloro-3,5-difluoronitrobenzene (CAS 774-19-6; DCDFNB) is a tetra-substituted nitrobenzene derivative bearing two chlorine and two fluorine atoms in a 2,4-dichloro-3,5-difluoro arrangement around the aromatic ring . With a molecular formula of C₆HCl₂F₂NO₂ and a molecular weight of 227.98 g/mol, this compound belongs to the class of halogenated nitroaromatics that serve as versatile intermediates for the synthesis of pharmaceuticals and crop protection agents . Its unique substitution pattern—chlorine atoms positioned ortho and para to the electron-withdrawing nitro group while fluorine atoms occupy the meta positions—creates a distinct electronic environment that dictates its reactivity profile compared to other halogenated nitrobenzene analogs [1].

Why Generic Nitrobenzene Intermediates Cannot Substitute for 2,4-Dichloro-3,5-difluoronitrobenzene in Sequential Functionalization


In-class halogenated nitrobenzenes such as 2,4-dichloronitrobenzene, 2,4-difluoronitrobenzene, or the regioisomeric 2,4-difluoro-3,5-dichloronitrobenzene (CAS 15952-70-2) cannot be interchanged with 2,4-dichloro-3,5-difluoronitrobenzene because the spatial arrangement of chlorine and fluorine substituents relative to the nitro group fundamentally dictates both the leaving-group hierarchy and the regiochemical outcomes in sequential nucleophilic aromatic substitution (SNAr) [1]. The target compound positions the superior leaving groups (chlorine) exclusively at the activated ortho/para positions while retaining the metabolically and electronically valuable fluorine atoms at the meta positions, enabling a controlled stepwise displacement that is impossible to replicate with either the fully chlorinated or the regioisomeric analog [2].

Head-to-Head Quantitative Evidence: 2,4-Dichloro-3,5-difluoronitrobenzene vs. Closest Analogs


Regioisomeric SNAr Leaving-Group Hierarchy: Ortho/Para Chlorine vs. Meta Fluorine in 2,4-Dichloro-3,5-difluoronitrobenzene vs. 2,4-Difluoro-3,5-dichloronitrobenzene

In 2,4-dichloro-3,5-difluoronitrobenzene (target, CAS 774-19-6), chlorine atoms occupy positions 2 and 4 (both ortho/para to the nitro group), while fluorine atoms reside at positions 3 and 5 (meta to nitro). Per the systematized leaving-group mobility hierarchy in activated nitroaromatics, fluorine is displaced 10–100 times faster than chlorine under identical SNAr conditions [1]. Consequently, in the regioisomer 2,4-difluoro-3,5-dichloronitrobenzene (CAS 15952-70-2), fluorine at the activated 2,4-positions reacts first, leaving chlorine at the deactivated 3,5-positions; this precludes a clean chlorine-first, fluorine-retained sequential substitution. The target compound reverses this hierarchy: chlorine at 2,4 is the preferred first leaving group, enabling selective mono- or di-substitution at the activated positions while preserving the meta-fluorine atoms for subsequent transformations or for imparting metabolic stability in downstream bioactive molecules.

Nucleophilic Aromatic Substitution Leaving Group Mobility Sequential Functionalization

Synthetic Selectivity: Chlorination Route to 2,4-Chloro-3,5-fluoro vs. 2,4-Fluoro-3,5-chloro Nitrobenzene Isomers

Patent CN110642720A explicitly identifies poor selectivity as a major limitation in the synthesis of the regioisomer 2,4-difluoro-3,5-dichloronitrobenzene (CAS 15952-70-2) via chlorination of 2,4-difluoronitrobenzene [1]. The patent notes that the second chlorination step is kinetically sluggish at low temperatures yet suffers from competing nitro-group displacement at elevated temperatures, resulting in low reaction selectivity and limited synthetic utility. In contrast, the target compound 2,4-dichloro-3,5-difluoronitrobenzene (CAS 774-19-6) is accessed through a distinct synthetic logic—chlorination at the 2,4-positions prior to or concurrent with fluorination at the 3,5-positions—which avoids the problematic second-chlorination bottleneck and delivers the desired isomer with superior selectivity .

Halogenation Selectivity Process Chemistry Isomer Ratio

Downstream Intermediate Differentiation: 2,4-Dichloro-3,5-difluoroaniline as a Unique Benzoylphenylurea Precursor

The target compound 2,4-dichloro-3,5-difluoronitrobenzene is the direct nitro precursor to 2,4-dichloro-3,5-difluoroaniline (CAS 50408-95-2, PubChem CID 13603255), a key intermediate for certain benzoylphenylurea (BPU) insecticides [1]. By contrast, the regioisomer 2,4-difluoro-3,5-dichloronitrobenzene (CAS 15952-70-2) is reduced to 2,4-difluoro-3,5-dichloroaniline, which is the established precursor specifically for Teflubenzuron [2]. This bifurcation means that the two regioisomers feed into distinct BPU product pipelines. Selecting the wrong nitrobenzene precursor would lead to the incorrect aniline substitution pattern, which is incompatible with the structure–activity requirements of the target insecticide molecule.

Insecticide Intermediate Benzoylphenylurea Chitin Synthesis Inhibitor

Commercial Purity and Analytical QC: Vendor-Benchmarked Purity of 98% with Multi-Technique Verification

Multiple reputable vendors consistently report a standard purity of 98% for 2,4-dichloro-3,5-difluoronitrobenzene (CAS 774-19-6), supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the regioisomer 2,4-difluoro-3,5-dichloronitrobenzene (CAS 15952-70-2) is frequently listed at 95% purity . While a 3% purity differential may appear modest, in multi-step synthetic campaigns, higher starting-material purity directly reduces the burden of side-product formation and simplifies intermediate purification, enhancing overall process yield and reproducibility.

Quality Control Purity Specification Procurement Reliability

Optimal Deployment Scenarios for 2,4-Dichloro-3,5-difluoronitrobenzene Based on Quantitative Differentiation Evidence


Sequential SNAr Derivatization Requiring Chlorine-First Displacement with Fluorine Retention

Research groups developing poly-substituted aromatic scaffolds—such as kinase inhibitors, GPCR modulators, or fluorinated agrochemicals—that require selective introduction of two distinct nucleophiles while retaining meta-fluorine atoms should prioritize CAS 774-19-6. The chlorine-at-activated-positions architecture enables a sequential SNAr strategy: first, displacement of one or both chlorine atoms by amine, thiol, or alkoxide nucleophiles under mild conditions; second, optional subsequent functionalization via the retained fluorine atoms under more forcing conditions if desired [1]. This precise reactivity profile is not achievable with regioisomer CAS 15952-70-2, where the fluorine atoms occupy the activated positions and would react first, destroying the sequential selectivity.

Synthesis of Non-Teflubenzuron Benzoylphenylurea Insecticide Candidates

Agrochemical discovery programs aimed at generating novel benzoylphenylurea chitin synthesis inhibitors that require a 2,4-dichloro-3,5-difluoro substitution pattern on the aniline ring must use CAS 774-19-6 as the starting nitrobenzene building block. Reduction to the corresponding aniline (CAS 50408-95-2) and subsequent condensation with a benzoyl isocyanate yields BPU candidates that are structurally distinct from those derived from the Teflubenzuron precursor 2,4-difluoro-3,5-dichloroaniline [2]. Attempting to substitute the regioisomeric nitrobenzene would produce the wrong aniline regioisomer, resulting in inactive or undesired compounds.

Process Chemistry Scale-Up Where Regioisomeric Selectivity Bottlenecks Must Be Avoided

For CROs and CDMOs tasked with scaling up halogenated nitrobenzene intermediates, CAS 774-19-6 offers a demonstrable process advantage: its synthetic route circumvents the well-documented selectivity bottleneck that plagues the chlorination of 2,4-difluoronitrobenzene to the regioisomer [1]. By selecting CAS 774-19-6, process chemists avoid the low-temperature kinetic sluggishness and high-temperature nitro-displacement side reactions that compromise yield and purity for the regioisomer, thereby reducing development time and improving batch consistency from pilot to production scale.

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